molecular formula C21H26N2O3 B14991102 3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B14991102
M. Wt: 354.4 g/mol
InChI Key: IOFBVPBBCYDLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.

Scientific Research Applications

3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups can enhance binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-methoxy-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both methoxy and pyrrolidinyl groups can enhance its solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H26N2O3/c1-25-18-10-8-16(9-11-18)20(23-12-3-4-13-23)15-22-21(24)17-6-5-7-19(14-17)26-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,24)

InChI Key

IOFBVPBBCYDLCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.